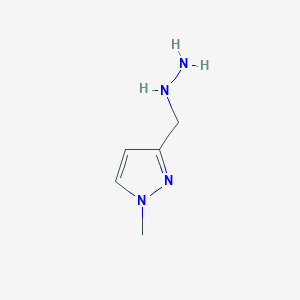

3-(hydrazinylmethyl)-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrazol-3-yl)methylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9-3-2-5(8-9)4-7-6/h2-3,7H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIWZURHYLESLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3 Hydrazinylmethyl 1 Methyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The 1-methyl-1H-pyrazole core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system's reactivity is influenced by the electron distribution and the nature of the nitrogen atoms.

The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. researchgate.net However, the presence of two electronegative nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack. researchgate.netchemicalbook.com Consequently, electrophilic substitution reactions on the pyrazole ring, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position. globalresearchonline.netscribd.com The C4 position has the highest electron density, rendering it the most vulnerable to electrophilic attack. chemicalbook.com

Conversely, the C3 and C5 positions, being electron-deficient, are more susceptible to nucleophilic attack. chemicalbook.comencyclopedia.pub However, the pyrazole ring is generally resistant to nucleophilic substitution unless activated by strongly electron-withdrawing groups. The pyrazolium (B1228807) cation, formed in strong acid, undergoes electrophilic substitution more readily, still favoring the C3 position over C4 in this state. chemicalbook.com

Table 1: Regioselectivity of Reactions on the Pyrazole Ring

| Reaction Type | Preferred Position(s) | Rationale |

| Electrophilic Substitution | C4 | Highest electron density on the ring. chemicalbook.com |

| Nucleophilic Substitution | C3, C5 | Lower electron density due to adjacent nitrogen atoms. chemicalbook.comencyclopedia.pub |

Acidic and Basic Properties of the Pyrazole Moiety

Pyrazoles exhibit amphoteric properties, meaning they can act as both weak acids and weak bases. mdpi.comnih.gov The basicity arises from the pyridine-like nitrogen atom (N2), which has a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, available for protonation. chemicalbook.comglobalresearchonline.net The acidity is attributed to the pyrrole-like nitrogen atom (N1) in N-unsubstituted pyrazoles, which can donate its proton. globalresearchonline.netnih.gov

In the case of 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole, the N1 position is substituted with a methyl group, thus it cannot act as a proton donor. Therefore, the pyrazole ring in this specific molecule primarily exhibits basic properties through the N2 atom. The basic character is generally prevalent in pyrazoles. globalresearchonline.net The presence of substituents on the ring can modulate these acidic and basic properties. nih.gov Electron-donating groups can increase the acidity of the pyrrole-like NH group in unsubstituted pyrazoles, while their effect on the basicity of the pyridine-like nitrogen is also a factor to consider. globalresearchonline.netnih.gov

Tautomerism is a significant feature of N-unsubstituted pyrazole scaffolds, which can influence their reactivity and biological activity. nih.govresearchgate.net This phenomenon, particularly annular prototropic tautomerism, involves the migration of a proton between the two ring nitrogen atoms. nih.gov The presence of different tautomers can lead to a mixture of products in reactions. mdpi.com

However, in this compound, the nitrogen at the 1-position is substituted with a methyl group. This substitution prevents annular tautomerism, meaning the molecule exists in a fixed structural form. mdpi.com This lack of tautomerism simplifies its reactivity profile compared to N-unsubstituted pyrazoles, as it eliminates the possibility of forming different regioisomers through tautomerization during a reaction. The stability of pyrazole tautomers is known to be highly dependent on the nature of the substituents. researchgate.net

Reactivity of the Hydrazinylmethyl Side Chain

The hydrazinylmethyl group (-CH2NHNH2) attached to the C3 position of the pyrazole ring is the primary site of many chemical transformations for this molecule.

The hydrazine (B178648) moiety is known for its strong nucleophilic character. nih.gov This is due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms. Hydrazine itself has a reactivity comparable to methylamine. researchgate.netacs.org The nucleophilicity of hydrazines allows them to readily participate in alkylation reactions. For instance, the –NH group of a pyrazole can be alkylated using alkyl halides. pharmaguideline.com In the context of the hydrazinylmethyl side chain, both nitrogen atoms are potential sites for alkylation.

Table 2: Nucleophilic Reactions of the Hydrazinyl Group

| Reaction | Reagent Type | Product Type |

| Alkylation | Alkyl halides | N-alkylated hydrazine derivatives |

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

A characteristic reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are a class of Schiff bases. researchgate.netresearchgate.net This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. fiveable.me The formation of hydrazones is a widely used and efficient method, often carried out under acidic conditions to catalyze the reaction. researchgate.net

The hydrazinylmethyl group of this compound is expected to readily undergo this reaction with a variety of aldehydes and ketones, leading to the formation of the corresponding pyrazolyl-substituted hydrazones. This reaction is a cornerstone in the derivatization of hydrazine-containing compounds. nih.gov

Table 3: Condensation Reaction for Schiff Base Formation

| Reactants | Reaction Conditions | Product |

| This compound + Aldehyde/Ketone | Typically acidic catalysis researchgate.net | Pyrazolyl-substituted hydrazone (Schiff base) |

Intramolecular and Intermolecular Cyclization Reactions to Form Fused Heterocyclic Systems

The presence of a hydrazine group attached to the pyrazole core via a methylene (B1212753) linker makes this compound a prime candidate for cyclization reactions. These reactions, which can occur through either intramolecular or intermolecular pathways, are fundamental in synthesizing pyrazole-fused heterocyclic systems. Such fused systems, like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines, are of significant interest due to their prevalence in medicinal chemistry. rsc.org

The typical strategy for forming these fused rings involves the reaction of the hydrazine moiety with a bifunctional electrophile, such as a 1,3-dicarbonyl compound or its synthetic equivalent. The terminal nitrogen of the hydrazine acts as a potent nucleophile, initiating a sequence of condensation and cyclization steps.

Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis: The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold often proceeds from the reaction of an aminopyrazole with a β-dicarbonyl compound. nih.gov In the case of this compound, the hydrazine unit can react in a similar fashion to an aminopyrazole, where the initial condensation is followed by an intramolecular cyclization. The reaction with various dicarbonyl compounds, enaminones, or chalcones can lead to a diverse range of substituted pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov Microwave-assisted synthesis and the use of green chemistry approaches have also been employed to facilitate these cyclizations efficiently. rsc.orgnih.gov

Pyrazolo[3,4-d]pyridazine Synthesis: For the formation of pyrazolo[3,4-d]pyridazines, pyrazole precursors containing a hydrazine or a related functional group are commonly used. researchgate.net The reaction of a pyrazole derivative with reagents like the Vilsmeier-Haack reagent (POCl₃/DMF) can generate formyl groups that subsequently cyclize with a hydrazine moiety. researchgate.net Alternatively, direct cyclization of pyrazole-hydrazines with appropriate dicarbonyl compounds or their equivalents can yield the desired pyridazine (B1198779) ring fused to the pyrazole core. researchgate.netnih.gov The specific reagents and reaction conditions can be tailored to control the substitution pattern on the resulting fused heterocyclic system. researchgate.net

The table below summarizes potential intermolecular cyclization reactions for this compound based on established synthetic routes for related compounds.

| Fused System | Reactant Type | Typical Conditions | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | β-Diketones, β-Ketoesters, Malononitrile derivatives | Acid or base catalysis, often with heating; Microwave irradiation | nih.govnih.gov |

| Pyrazolo[3,4-d]pyridazines | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | Reflux in solvents like ethanol (B145695) or acetic acid | researchgate.netnih.gov |

| Pyrazolo[3,4-b]pyridines | Benzoylacetone, Cyanoacetone | Heating in a suitable solvent | nih.gov |

| Polyfused Heterocycles | Heterocyclic aldehydes or ketones | Condensation followed by cyclization, often under reflux | nih.gov |

Potential for N-N Bond Cleavage and Hydrazine-Related Transformations

The hydrazine moiety in this compound contains a relatively weak N-N single bond, making it susceptible to cleavage under various chemical conditions. This reactivity is characteristic of hydrazine derivatives and can be exploited for synthetic transformations or can occur as part of a decomposition pathway.

Reductive Cleavage: The N-N bond in hydrazine derivatives can be cleaved reductively using several methods. rsc.org Common reducing agents include zinc in acetic acid, aluminum amalgam, sodium in liquid ammonia, or catalytic hydrogenation with reagents like Raney nickel. rsc.org Such reactions typically result in the formation of the corresponding amine, which in this case would be 3-(aminomethyl)-1-methyl-1H-pyrazole. The choice of reducing agent and conditions is crucial to ensure selective cleavage without affecting other functional groups in the molecule. rsc.org

Catalytic Cleavage: Transition metal complexes have been shown to catalyze the cleavage of N-N bonds. researchgate.netrsc.org For instance, rhodium(III)-catalyzed processes can facilitate N-N bond cleavage in pyrazolones through a redox-neutral pathway. rsc.org Iron complexes featuring pyrazole-containing ligands have also been studied for their ability to promote the disproportionation of hydrazine, a process involving N-N bond cleavage. researchgate.net While not demonstrated specifically for this compound, it is plausible that similar catalytic systems could effect the cleavage of its N-N bond.

Photoinduced Cleavage: Visible light photocatalysis offers a mild method for cleaving N-N bonds in aromatic hydrazines and hydrazides. nih.govnih.gov Using a ruthenium(II) complex as a photocatalyst in the presence of visible light and air, the N-N bond can be broken, often leading to the formation of secondary amines. nih.gov This method's applicability to pyrazolylmethylhydrazine would depend on the specific electronic properties of the substrate.

Thermal Decomposition: Energetic materials containing pyrazole and hydrazine functionalities often undergo thermal decomposition that involves the cleavage of N-N and C-N bonds. nih.govresearchgate.net The thermal stability of this compound has not been extensively reported, but like other hydrazine derivatives, it may decompose upon heating. researchgate.netnih.gov The decomposition pathway could involve the homolytic or heterolytic cleavage of the N-N bond, potentially leading to the formation of radical species or aminomethyl pyrazole derivatives. The presence of nitro groups on the pyrazole ring, as seen in many energetic materials, significantly lowers the decomposition temperature. nih.govbibliotekanauki.pl

The table below outlines potential transformations involving N-N bond cleavage for this compound.

| Transformation Type | Reagents/Conditions | Potential Product | Reference |

|---|---|---|---|

| Reductive Cleavage | Zn/AcOH, Al-Hg, Na/NH₃, Raney Ni | 3-(Aminomethyl)-1-methyl-1H-pyrazole | rsc.org |

| Catalytic Cleavage | Transition metal complexes (e.g., Rh, Fe) | Amine derivatives | researchgate.netrsc.org |

| Photoinduced Cleavage | Visible light, Ru(II) photocatalyst, air | Amine derivatives | nih.govnih.gov |

| Thermal Decomposition | High temperature | Decomposition products (e.g., amines, radicals) | researchgate.netnih.gov |

Coordination Chemistry and Ligand Design Incorporating the 3 Hydrazinylmethyl 1 Methyl 1h Pyrazole Scaffold

Role of Pyrazole (B372694) and Hydrazinylmethyl Groups as Potential Ligating Sites

The 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole molecule possesses two distinct nitrogen-containing functional groups, both of which can serve as coordination sites for metal ions: the pyrazole ring and the hydrazinylmethyl group.

The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. The N1 atom is substituted with a methyl group, rendering it a tertiary amine that is sterically hindered and generally unavailable for coordination. The N2 atom, being an sp2-hybridized "pyridine-like" nitrogen, possesses a lone pair of electrons in an orbital directed away from the ring, making it an excellent donor site for metal ions. uninsubria.it The coordination chemistry of pyrazole-based ligands is well-documented, with the N2 atom being the primary point of attachment to metal centers. researchgate.netresearchgate.net

The hydrazinylmethyl group (-CH₂NHNH₂) attached at the C3 position of the pyrazole ring introduces a second potential binding region. This side arm contains two nitrogen atoms, but it is the terminal primary amine (-NH₂) that typically acts as the Lewis base donor site. This group is connected to the rigid pyrazole ring via a flexible methylene (B1212753) (-CH₂) spacer. This flexibility is crucial, as it allows the hydrazinylmethyl arm to rotate and position the terminal amino group optimally for chelation with a metal ion that is also bound to the pyrazole's N2 nitrogen.

The combination of these two groups allows this compound to function as a bidentate, N,N'-chelating ligand. This chelation results in the formation of a stable six-membered ring with the coordinated metal center, a structural motif known to enhance the thermodynamic stability of the resulting complex (the chelate effect).

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes using pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govrsc.org For this compound, complexes would likely be synthesized by combining the ligand with metal halides, nitrates, or acetates in solvents like ethanol (B145695), methanol (B129727), or acetonitrile. nih.govderpharmachemica.com

Pyrazole derivatives and ligands with amine/hydrazine (B178648) functionalities are known to coordinate with a wide array of transition metals. Based on analogous systems, this compound is expected to form stable complexes with various d-block metal ions. rsc.orgderpharmachemica.comresearchgate.netresearchgate.net

Table 1: Potential Metal Centers and Their Common Coordination Geometries with Pyrazole-Based N,N'-Ligands

| Metal Ion | Common Coordination Numbers | Typical Geometries |

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Nickel(II) | 4, 6 | Square Planar, Octahedral |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |

| Cadmium(II) | 4, 6 | Tetrahedral, Octahedral |

| Iron(II/III) | 6 | Octahedral |

| Manganese(II) | 6 | Octahedral |

This table is compiled based on findings from related pyrazole-metal complexes. rsc.orgderpharmachemica.comresearchgate.netresearchgate.net

The structural diversity of complexes formed from pyrazole-based ligands is a key feature of their coordination chemistry. researchgate.net

Chelation Modes : The predominant coordination mode for this compound is expected to be as a neutral bidentate N,N'-ligand, utilizing the pyrazole N2 atom and the terminal amino nitrogen of the hydrazinyl group. It is also possible for the hydrazinyl group to act as a bridging ligand between two metal centers, potentially leading to polynuclear structures, though this is less common than simple chelation.

Table 2: Potential Chelation and Bridging Modes

| Mode | Description | Resulting Structure |

| Bidentate Chelation | The ligand binds to a single metal center via the pyrazole N2 and the terminal hydrazine N. | Forms a stable 6-membered metallacycle; typically results in mononuclear complexes like [M(L)₂X₂]. |

| Monodentate | The ligand binds through only the pyrazole N2, with the hydrazinyl arm uncoordinated. | Less stable; may occur if the metal center is sterically crowded. |

| Bridging | The pyrazole N2 binds to one metal, while the hydrazine group binds to a second metal center. | Can lead to dinuclear or polynuclear coordination polymers. |

Coordination Geometries : The geometry of the resulting complex is dictated by the preferred coordination number of the metal ion and the stoichiometry of the reaction. With two bidentate ligands, metal ions like Ni(II) or Cu(II) could adopt a square planar geometry, while the addition of two axial ligands (anions or solvent molecules) would result in a distorted octahedral geometry. For metals like Zn(II) or Co(II), tetrahedral or octahedral geometries are common. derpharmachemica.comresearchgate.net

Nuclearity : While mononuclear complexes are the most probable outcome, the formation of dinuclear or polynuclear complexes cannot be ruled out. If the hydrazinyl group or other anionic ligands (like halides) act as bridges, extended structures may form. uninsubria.it

The hydrazinylmethyl substituent is critical to the ligand's coordinating properties. The methylene (-CH₂) linker provides conformational flexibility, allowing the ligand to adjust its "bite angle"—the N(pyrazole)-M-N(hydrazine) angle—to suit the electronic and steric requirements of different metal ions. This adaptability generally leads to enhanced complex stability compared to more rigid ligands. mocedes.org

Furthermore, the basicity of the hydrazine's terminal nitrogen atom directly impacts the strength of the metal-ligand bond. The stability of the formed complexes in solution would be dependent on factors such as pH and the nature of the solvent, as protonation of the donor nitrogens can compete with metal coordination. mocedes.org

Applications of Pyrazole-Hydrazine Metal Complexes in Catalysis

Metal complexes derived from pyrazole-containing ligands have found extensive use in homogeneous catalysis. nih.govresearchgate.net The electronic properties of the pyrazole ring and the potential for metal-ligand cooperation make these systems highly effective for a variety of chemical transformations.

Complexes of this compound are promising candidates for mediating catalytic reactions. The presence of both a π-accepting pyrazole ring and a σ-donating hydrazine group allows for the fine-tuning of the electronic environment at the metal center.

Research on analogous pyrazole-metal complexes has demonstrated their efficacy in several catalytic processes:

Oxidation Reactions : Copper complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of substrates like catechol to o-quinone, mimicking the function of catecholase enzymes. research-nexus.netbohrium.com The dual nitrogen donor sites of the ligand are thought to stabilize the copper(II) active sites required for catalysis.

Hydrogenation and Transfer Hydrogenation : Ruthenium and iron complexes featuring pyrazole-containing ligands have been employed as catalysts for the hydrogenation and transfer hydrogenation of ketones and other unsaturated substrates. nih.gov In some systems, the ligand actively participates in the catalytic cycle through proton transfer, demonstrating metal-ligand cooperation. nih.gov

Hydrazine Disproportionation : Iron complexes with protic pyrazole ligands have been shown to catalyze the disproportionation of hydrazine, a reaction involving N-N bond cleavage. nih.govresearchgate.net While the subject ligand lacks a protic pyrazole N-H, the coordinated hydrazine moiety itself could be a site of reactivity in similar transformations.

Table 3: Examples of Catalytic Reactions Mediated by Related Pyrazole-Metal Complexes

| Catalytic Reaction | Metal Center | Role of Pyrazole Ligand | Reference |

| Catechol Oxidation | Copper(II) | Stabilizes the active metal center, mimics enzyme active sites. | research-nexus.netbohrium.com |

| Transfer Hydrogenation of Ketones | Ruthenium(II) | Modulates electronic properties of the metal; can act as a proton shuttle. | nih.gov |

| Hydrazine N-N Bond Cleavage | Iron(II) | Promotes substrate binding and facilitates bond cleavage via hydrogen bonding. | nih.govresearchgate.net |

| Oxygen Evolution Reaction (OER) | Cobalt(II) | Acts as a bifunctional catalyst framework. | rsc.org |

An extensive review of scientific literature reveals a significant scarcity of research focused specifically on the chemical compound This compound . While the compound is cataloged in chemical databases, detailed studies on its coordination chemistry, the catalytic activity of its metal complexes, and its use as a scaffold for multidentate ligands are not available in published research.

Therefore, it is not possible to provide an article that adheres to the user's detailed outline based on existing scientific evidence for this specific molecule. The following sections, which were requested in the prompt, remain unaddressed due to the lack of available data:

Theoretical and Computational Investigations of 3 Hydrazinylmethyl 1 Methyl 1h Pyrazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of chemical compounds. nih.gov For 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional conformation by minimizing its energy. tandfonline.comjcsp.org.pk This geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles. nih.gov

Once the geometry is optimized, further DFT calculations can elucidate key electronic properties that govern the molecule's reactivity. researchgate.net These properties are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy (EHOMO): Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO Energy (ELUMO): Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jcsp.org.pk

From these orbital energies, global chemical reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. researchgate.net Hard molecules have a large energy gap, while soft molecules have a small one.

The following table presents illustrative data for the calculated electronic properties of this compound, as would be expected from DFT calculations.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.90 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 5.85 | Energy required to remove an electron |

| Electron Affinity (A) | 0.95 | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.40 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.45 | Resistance to change in electron configuration |

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. chemrxiv.org An MESP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. rjpbcs.com This map uses a color scale to indicate different regions of charge.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow Regions: Represent areas with neutral or near-zero potential.

For this compound, an MESP analysis would likely reveal significant negative potential (red) around the nitrogen atoms of the pyrazole (B372694) ring and the terminal amino group of the hydrazinyl moiety. These areas represent the primary sites for electrophilic interactions and hydrogen bond acceptance. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the hydrazinyl group and the methyl groups, identifying them as potential sites for nucleophilic interactions or hydrogen bond donation. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and orbital interactions within a molecule. nih.gov This method examines the interactions between filled "donor" orbitals (such as bonding orbitals or lone pairs) and empty "acceptor" orbitals (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.govresearchgate.net

The table below shows hypothetical, yet chemically reasonable, donor-acceptor interactions and their stabilization energies for the molecule, as would be determined by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) pyrazole | π* (C5-N1) | 25.5 | Intramolecular Hyperconjugation |

| LP (N2) pyrazole | π* (C3-C4) | 21.8 | Intramolecular Hyperconjugation |

| LP (N) hydrazinyl | σ* (C-N) | 5.2 | Intramolecular Hyperconjugation |

| σ (C3-Cmethyl) | σ* (N2-C3) | 4.1 | Intramolecular Hyperconjugation |

Computational Analysis of Tautomerism and Conformational Preferences

Pyrazoles and their derivatives are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. researchgate.net Computational methods are essential for evaluating the relative stabilities of these tautomers and the influence of the surrounding environment.

For this compound, the primary site of potential prototropic tautomerism is the hydrazinyl side chain. While the N1 position of the pyrazole ring is methylated, preventing annular tautomerism, the hydrazinyl group (-CH₂-NH-NH₂) can exist in different tautomeric forms. Computational studies, typically using DFT or higher-level ab initio methods like MP2, can determine the relative energies (ΔE) and Gibbs free energies (ΔG) of these tautomers in the gas phase. nih.govuj.edu.plresearchgate.net

The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant species at equilibrium. researchgate.netfu-berlin.de Aromaticity is a powerful stabilizing factor, and computational analyses often show that tautomers preserving the aromaticity of the pyrazole ring are significantly more stable. uj.edu.plresearchgate.net

The following table illustrates a hypothetical energy comparison between two possible tautomers of the hydrazinyl side chain.

| Tautomer | Relative Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Predicted Population (%) |

|---|---|---|---|

| Tautomer A (-CH₂-NH-NH₂) | 0.00 | 0.00 | >99 |

| Tautomer B (-CH=N-NH₃) | +45.0 | +42.5 | <1 |

The surrounding environment, particularly the solvent, can significantly influence tautomeric equilibria. nih.govmdpi.com Solvents can stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. nih.gov Computational chemistry models this influence using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

Generally, polar solvents tend to stabilize more polar tautomers. researchgate.net Furthermore, solvent molecules can actively participate in the proton transfer process, acting as a bridge to lower the energy barrier for interconversion between tautomeric forms. nih.govnih.gov Studies on similar heterocyclic systems have shown that protic solvents like water or methanol (B129727) can significantly reduce the activation energy for proton transfer compared to the gas phase or nonpolar solvents. rsc.orgktu.edu Computational analysis can map the potential energy surface of the proton transfer reaction, identifying the transition states and calculating the energy barriers both with and without the assistance of explicit solvent molecules. nih.gov This provides a dynamic picture of how the tautomeric equilibrium is established and maintained in different chemical environments.

Characterization of Hydrogen Bonding Interactions through Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), have become indispensable tools for characterizing the intricate network of hydrogen bonding interactions in pyrazole derivatives. For a molecule such as this compound, with its multiple hydrogen bond donors (the N-H groups of the hydrazinyl moiety) and acceptors (the nitrogen atoms of the pyrazole ring and the hydrazinyl group), computational analysis provides profound insights into its structural and electronic properties.

Theoretical studies on analogous systems, such as 3(5)-aminopyrazoles, reveal that the position and nature of substituents significantly influence the hydrogen bonding landscape. mdpi.comresearchgate.net In the case of this compound, both intramolecular and intermolecular hydrogen bonds are conceivable. Intramolecular hydrogen bonds could form between the hydrazinyl hydrogen atoms and the N2 nitrogen of the pyrazole ring, potentially stabilizing specific conformations of the side chain.

Intermolecular hydrogen bonds, however, are expected to play a more dominant role in the solid state and in solution. Computational models can predict the geometry and strength of these interactions. For instance, calculations can determine the bond lengths, bond angles, and vibrational frequencies associated with hydrogen bonds. The strength of these bonds is often evaluated by calculating the binding energy between interacting molecules. Studies on similar pyrazole systems demonstrate that N-H···N hydrogen bonds are a recurring and stabilizing motif, leading to the formation of dimers, trimers, or even polymeric chains. nih.gov

The electronic effects of the methyl group at the N1 position and the hydrazinylmethyl group at the C3 position, as elucidated by computational methods, are crucial in determining the hydrogen bond donor and acceptor strengths of the various nitrogen and hydrogen atoms in the molecule. Molecular Electrostatic Potential (MEP) maps, a common output of computational studies, can visually represent the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for hydrogen bonding.

| Interaction | Donor-Acceptor Distance (Å) | Hydrogen-Acceptor Distance (Å) | **Donor-H···Acceptor Angle (°) ** | Binding Energy (kcal/mol) |

| N-H···N (intermolecular) | 2.90 - 3.10 | 1.90 - 2.10 | 160 - 180 | -4 to -8 |

| N-H···N (intramolecular) | 2.70 - 2.90 | 2.00 - 2.20 | 130 - 150 | -2 to -4 |

This is an illustrative table based on computational studies of analogous pyrazole derivatives.

Theoretical Studies on Reaction Mechanisms and Pathways

The synthesis of 1,3-disubstituted pyrazoles, such as this compound, often involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. Computational chemistry provides a powerful lens through which to examine the mechanisms of these cyclization reactions and to understand the factors governing their regioselectivity.

Theoretical studies have shown that the reaction of a substituted hydrazine with an α,β-unsaturated carbonyl compound, a common precursor to the pyrazole ring, proceeds through a series of steps including Michael addition, cyclization, and dehydration. researchgate.net DFT calculations can map out the potential energy surface of the reaction, identifying key intermediates and transition states. This allows for a detailed understanding of the reaction pathway at a molecular level.

A critical aspect of pyrazole synthesis is controlling the regioselectivity, particularly when an unsymmetrical hydrazine is used. In the synthesis of this compound, the reaction between an appropriate precursor and methylhydrazine could potentially yield two regioisomers: the desired 1,3-disubstituted product and the 1,5-disubstituted isomer. Computational studies on similar systems have revealed that the regiochemical outcome is influenced by a combination of steric and electronic factors. mdpi.comnih.govrsc.org The nature of the substituents on both the hydrazine and the carbonyl compound can dictate which nitrogen atom of the hydrazine preferentially attacks which carbonyl carbon. Theoretical calculations can quantify these effects and predict the most likely product. For instance, the calculated relative energies of the transition states leading to the different regioisomers can provide a quantitative prediction of the product distribution.

A deeper quantitative understanding of reaction mechanisms is achieved through the computational investigation of activation energies (ΔE‡) and reaction enthalpies (ΔH). These parameters are crucial for predicting the feasibility and kinetics of a chemical reaction. For the key transformations involved in the synthesis of this compound, such as the initial nucleophilic attack, the cyclization step, and the final aromatization, computational methods can provide valuable energetic data.

For example, in the cyclization of a hydrazone to form the pyrazole ring, DFT calculations can determine the energy barrier that must be overcome for the reaction to proceed. This activation energy is directly related to the reaction rate. By comparing the activation energies of competing reaction pathways, chemists can predict which pathway is more likely to occur. nih.gov

While specific activation energies and reaction enthalpies for the synthesis of this compound are not documented in the literature, the following table provides illustrative values for the key steps in a typical pyrazole synthesis, based on computational studies of analogous reactions.

| Reaction Step | Activation Energy (ΔE‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

| Michael Addition | 10 - 15 | -5 to -10 |

| Intramolecular Cyclization | 15 - 25 | -10 to -20 |

| Dehydration/Aromatization | 5 - 10 | -20 to -30 |

This is an illustrative table based on computational studies of analogous pyrazole synthesis reactions.

These theoretical insights into reaction mechanisms, regioselectivity, and energetics are invaluable for the rational design of synthetic routes to specifically substituted pyrazoles like this compound, enabling chemists to optimize reaction conditions and improve yields of the desired product.

Applications in Advanced Organic Synthesis and Functional Materials Development

3-(Hydrazinylmethyl)-1-methyl-1H-pyrazole as a Versatile Synthetic Intermediate

The utility of this compound in organic synthesis stems from the high reactivity of its terminal hydrazinyl (-NHNH₂) moiety. This functional group acts as a potent binucleophile, enabling its use in cyclocondensation reactions to form a variety of new heterocyclic rings. This reactivity allows chemists to use the compound as a scaffold, systematically adding new molecular components to build complex, multi-ring structures.

The primary route for utilizing this compound as a building block is through its reaction with 1,3-dielectrophilic compounds, most notably 1,3-dicarbonyls. This reaction, a variation of the classical Knorr pyrazole (B372694) synthesis, allows for the construction of a new pyrazole ring, resulting in a bis-pyrazole architecture. nih.govpharmajournal.netmdpi.com The hydrazine (B178648) group attacks the two carbonyl carbons of the diketone, leading to a cyclization and dehydration event that forms the new five-membered ring.

By selecting different 1,3-dicarbonyl compounds, chemists can systematically vary the substituents on the newly formed pyrazole ring. This modular approach is highly valuable for creating libraries of related compounds for applications such as drug discovery and materials science. For example, the reaction with acetylacetone would yield a dimethyl-substituted pyrazole, while using dibenzoylmethane would introduce phenyl groups. This versatility establishes this compound as a key starting material for synthesizing elaborate molecular frameworks containing multiple pyrazole units.

Beyond pyrazoles, this compound can be used to synthesize other five- and six-membered heterocycles. Reaction with α,β-unsaturated ketones can lead to the formation of pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov Similarly, reactions with other bifunctional reagents can yield pyridazinones or other complex heterocyclic systems, demonstrating the compound's broad utility in synthetic chemistry.

Table 1: Synthesis of Complex Heterocycles from this compound

| Reagent | Resulting Heterocyclic System | Potential Substituents on New Ring |

|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Bis-pyrazole | Varied alkyl or aryl groups |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrazolyl-pyrazolone | Alkyl/aryl and hydroxyl groups |

| Malononitrile | Pyrazolyl-aminopyrazole | Amino and cyano groups |

| α,β-Unsaturated Ketone | Pyrazolyl-pyrazoline | Varied alkyl or aryl groups |

The hydrazinyl group is readily converted into a hydrazone through condensation with aldehydes or ketones. semanticscholar.orgnih.gov This reaction is typically high-yielding and provides a robust method for introducing a vast array of functional groups onto the pyrazole scaffold. The resulting hydrazone derivatives are not merely stable products; they are also important intermediates for further synthetic transformations and are widely used as ligands in coordination chemistry.

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to form a C=N double bond (an imine). The chemical nature of the aldehyde or ketone used in the condensation directly dictates the properties of the final pyrazole derivative. For instance:

Aromatic Aldehydes: Using substituted benzaldehydes introduces various aryl groups, which can be used to tune electronic properties or serve as handles for cross-coupling reactions.

Heterocyclic Aldehydes: Reagents like 2-pyridinecarboxaldehyde or 2-thiophenecarboxaldehyde introduce additional heteroatoms that can act as coordination sites for metal ions.

Ketones: Condensation with ketones leads to more sterically hindered hydrazones with different conformational properties.

This straightforward derivatization makes this compound an excellent platform for creating a diverse family of molecules with tailored functionalities. nih.govresearchgate.net

Development of Functional Materials and Systems

Derivatives of this compound, particularly the hydrazones formed via condensation reactions, are highly effective ligands for constructing sophisticated supramolecular structures and functional materials. The combination of the pyrazole ring and the imine nitrogen of the hydrazone creates a bidentate or tridentate chelation site ideal for binding metal ions.

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. digitellinc.commdpi.com Pyrazole-based ligands are highly sought after for this purpose due to the excellent coordinating ability of their nitrogen atoms, leading to stable and predictable network structures. mdpi.comhhu.deresearchgate.net

Ligands derived from this compound are particularly advantageous. For example, the condensation of the parent compound with a pyridine-containing aldehyde creates a multidentate ligand. This ligand can coordinate to a metal center using the pyrazole nitrogen, the imine nitrogen, and the pyridine nitrogen, acting as a "pincer" or bridging unit. nih.gov The use of such ligands can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) frameworks. researchgate.net The properties of the resulting CP or MOF, such as pore size, stability, and catalytic activity, can be tuned by carefully selecting the metal ion and the specific structure of the organic ligand.

Metal complexes incorporating pyrazole-hydrazone ligands often exhibit interesting photoluminescent properties. researchgate.netresearchgate.net This is particularly true for complexes with closed-shell d¹⁰ metal ions, such as Zinc(II) and Cadmium(II), where non-radiative decay pathways via d-d transitions are absent. researchgate.netmdpi.com The luminescence in these complexes typically originates from electronic transitions within the ligand, known as intraligand charge transfer (ILCT) or π-π* transitions, which are modulated by coordination to the metal ion.

The coordination of the ligand to the metal center often enhances fluorescence intensity compared to the free ligand by increasing molecular rigidity and reducing non-radiative decay from vibrational relaxation. researchgate.net Furthermore, the emission color and quantum yield of these complexes can be fine-tuned. By modifying the electronic nature of the substituents on the aldehyde or ketone precursor used to form the hydrazone ligand, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be systematically altered. semanticscholar.org For example, introducing electron-donating groups onto the aromatic ring of the hydrazone can lead to a red-shift (lower energy) in the emission wavelength, while electron-withdrawing groups can cause a blue-shift (higher energy). This tunability makes these materials promising candidates for applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs). rsc.orgbohrium.comnih.gov

Table 2: Photophysical Properties of Analogous Pyrazole-Hydrazone Metal Complexes

| Metal Ion | Ligand Type | Emission Color | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Zn(II) | Pyrazol-5-one Acylhydrazone | Blue-Green | 10-64% | researchgate.net |

| Ru(III) | Pyrazole Azo Hydrazone | Red | Not Reported | researchgate.net |

| Cu(II) | Pyrazole-based Schiff Base | Green | Not Reported | researchgate.net |

| Zn(II) | Pyrazole-based Schiff Base | Blue | 20-29% | researchgate.net |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern organic chemistry. ingentaconnect.comresearchgate.net Future research on 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole will likely focus on moving beyond traditional synthetic methods to more sustainable and atom-economical approaches. Key areas of exploration include:

Green Chemistry Approaches: Utilizing greener solvents, reducing the number of synthetic steps, and minimizing waste generation will be paramount. One-pot multicomponent reactions, for instance, offer an attractive strategy for the efficient construction of the pyrazole (B372694) core and simultaneous introduction of the hydrazinylmethyl side chain. mdpi.comias.ac.in

Catalytic Methods: The exploration of novel catalysts, including transition-metal catalysts and organocatalysts, could lead to more efficient and selective syntheses. ingentaconnect.comtandfonline.com These methods may offer milder reaction conditions and improved yields compared to classical approaches.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe and scalable production of this compound and its derivatives. This technology allows for precise control over reaction parameters, leading to enhanced purity and reproducibility.

| Synthetic Strategy | Potential Advantages |

| Multicomponent Reactions | Increased efficiency, reduced waste, step economy. mdpi.com |

| Transition-Metal Catalysis | High selectivity, mild reaction conditions, broad functional group tolerance. numberanalytics.com |

| Flow Chemistry | Scalability, improved safety, precise process control. |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is crucial for its development and application. Future research will undoubtedly leverage a suite of advanced analytical techniques to gain deeper insights. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques will be instrumental in unambiguously determining the chemical structure and connectivity of the molecule. Techniques such as 1H-13C HSQC and HMBC will provide detailed information about the carbon-proton framework, while 1H-15N correlations can offer insights into the electronic environment of the nitrogen atoms within the pyrazole and hydrazine (B178648) moieties. rsc.orgnanobioletters.com

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): IR spectroscopy will be essential for identifying key functional groups, such as the N-H and C-N bonds. High-resolution mass spectrometry (HRMS) will be employed to confirm the elemental composition and molecular weight with high accuracy. mdpi.comresearchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction will provide the definitive three-dimensional structure of this compound in the solid state. This technique will reveal precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its physical properties and potential for forming co-crystals or coordination polymers. nih.govmdpi.com

| Technique | Information Gained |

| 2D NMR (HSQC, HMBC) | Detailed structural connectivity. rsc.org |

| High-Resolution Mass Spectrometry | Exact molecular formula and mass. researchgate.net |

| Single-Crystal X-ray Diffraction | Three-dimensional molecular structure and packing. mdpi.com |

Deeper Understanding of Reaction Mechanisms and Control of Selectivity

Investigating the reactivity of this compound is key to unlocking its synthetic potential. Future studies will aim to elucidate the mechanisms of its reactions and develop methods to control selectivity. researchgate.netresearchgate.net

The presence of multiple reactive sites, including the hydrazine moiety and the pyrazole ring, suggests a rich and varied chemistry. The hydrazine group can act as a nucleophile, participating in condensation reactions with carbonyl compounds to form hydrazones, which can be further cyclized to generate new heterocyclic systems. The pyrazole ring itself can undergo electrophilic substitution, although the position of substitution will be influenced by the existing substituents. pharmaguideline.comacs.org

Controlling the regioselectivity and chemoselectivity of these reactions will be a major focus. This can be achieved through a careful choice of reaction conditions, catalysts, and protecting groups. A deeper mechanistic understanding, gained through kinetic studies and computational modeling, will be invaluable in designing highly selective transformations. researchgate.netorganic-chemistry.org

Expansion of Coordination Chemistry to Novel and Less Explored Metal Centers

The two adjacent nitrogen atoms in the pyrazole ring, along with the nitrogen atoms of the hydrazinylmethyl group, make this compound an excellent candidate for use as a ligand in coordination chemistry. pen2print.orgresearchgate.net This opens up avenues for the synthesis of novel metal-organic frameworks (MOFs) and coordination complexes with interesting magnetic, optical, and catalytic properties.

Future research will likely explore the coordination of this ligand with a wide range of metal centers, including those that are less commonly studied. The resulting complexes will be characterized by techniques such as X-ray diffraction, UV-Vis spectroscopy, and magnetic susceptibility measurements. The potential applications of these new coordination compounds in areas such as catalysis, sensing, and materials science will be a key area of investigation. bohrium.comnih.gov

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational chemistry and experimental work is a powerful tool in modern chemical research. eurasianjournals.comresearchgate.net For this compound, computational methods can be employed to predict a variety of properties and guide experimental design.

Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties. eurasianjournals.comresearchgate.net These calculations can also provide insights into reaction mechanisms and help to rationalize observed reactivity and selectivity. Molecular docking simulations can be used to predict the binding of this compound derivatives to biological targets, thereby guiding the design of new therapeutic agents. researchgate.netresearchgate.net

The integration of these computational approaches with experimental validation will accelerate the discovery and development of new applications for this versatile molecule.

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of structure, spectra, and reactivity. eurasianjournals.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions. eurasianjournals.com |

| Molecular Docking | Prediction of binding to biological targets. researchgate.net |

Design of New Functional Molecules for Emerging Chemical Applications

The unique structural features of this compound make it an attractive scaffold for the design of new functional molecules with applications in a variety of emerging fields. nih.govrsc.orgnih.gov

In medicinal chemistry, the pyrazole core is a well-established pharmacophore found in numerous approved drugs. nih.gov The hydrazinylmethyl substituent provides a handle for further functionalization, allowing for the creation of libraries of compounds to be screened for various biological activities.

In materials science, derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), sensors, or as building blocks for functional polymers. The ability of the pyrazole moiety to engage in hydrogen bonding and π-stacking interactions can be exploited to create self-assembling materials with ordered structures.

The continued exploration of this promising molecule and its derivatives is poised to yield exciting discoveries and contribute to the advancement of chemical science.

Q & A

Q. What are the common synthetic routes for 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole, and what reaction conditions optimize yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds . A standard method includes reacting methylhydrazine with α,β-unsaturated ketones under acidic or basic conditions in solvents like ethanol or methanol. Isolation is achieved via crystallization or distillation . For example, ethyl acetoacetate and phenylhydrazine undergo cyclocondensation in the presence of triethylamine to form pyrazole derivatives, as seen in related compounds .

- Key conditions : Solvent choice (ethanol/methanol), temperature (room to reflux), and catalysts (transition metals or enzymes for industrial scale) .

- Optimization : Continuous flow processes and catalytic systems improve efficiency and reduce by-products .

Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and reactivity?

Density Functional Theory (DFT) calculations predict molecular orbitals, electrostatic potentials, and reaction mechanisms. For pyrazole derivatives, DFT studies correlate experimental spectral data (e.g., IR, NMR) with theoretical models, validating tautomeric forms and charge distribution .

- Methodology : Use software like Gaussian or ORCA to optimize geometry at B3LYP/6-31G(d) level. Compare HOMO-LUMO gaps to assess reactivity .

Q. What strategies resolve low yields in multi-step syntheses of functionalized pyrazole derivatives?

- Catalytic Systems : Transition metals (e.g., Cu in click chemistry) enhance regioselectivity. For example, copper sulfate catalyzes triazole-pyrazole hybrid formation with 61% yield .

- Purification : Column chromatography (silica gel) or recrystallization improves purity. reports 61% yield after column purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.